3,3-Dimethyl-3,4-dihydro-1H-furo[3,4-b]indol-1-one
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Overview
Description
3,3-Dimethyl-3,4-dihydro-1H-furo[3,4-b]indol-1-one is a chemical compound with the molecular formula C12H13NO2 It is a derivative of indole, a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring
Mechanism of Action
Target of Action
The primary targets of 3,3-Dimethyl-3,4-dihydro-1H-furo[3,4-b]indol-1-one are currently unknown. This compound is a relatively new chemical entity and research into its specific targets is ongoing .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown . As research continues, these effects will be better understood and will provide valuable insights into the compound’s potential therapeutic applications.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For this compound, it is generally considered to be air stable . More research is needed to fully understand how other environmental factors may influence its action .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dimethyl-3,4-dihydro-1H-furo[3,4-b]indol-1-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of indole derivatives with dihydrofuran in the presence of a catalyst such as p-toluenesulfonic acid in toluene . The reaction conditions, including temperature and solvent, play a crucial role in determining the yield and purity of the final product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
3,3-Dimethyl-3,4-dihydro-1H-furo[3,4-b]indol-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into more saturated analogs.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are employed under various conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of functionalized indole derivatives.
Scientific Research Applications
3,3-Dimethyl-3,4-dihydro-1H-furo[3,4-b]indol-1-one has several applications in scientific research:
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Comparison with Similar Compounds
Similar Compounds
3,3-Dimethyl-3,4-dihydro-2H-xanthen-1-one:
Benzofuro[3,2-b]indole: A related compound with a fused benzofuran ring, known for its biological activities.
Coumarinyl integrated thiazolo[3,2-b][1,2,4]triazole derivatives: Compounds with similar heterocyclic structures and diverse applications.
Uniqueness
3,3-Dimethyl-3,4-dihydro-1H-furo[3,4-b]indol-1-one stands out due to its unique furoindole structure, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
3,3-dimethyl-4H-furo[3,4-b]indol-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2/c1-12(2)10-9(11(14)15-12)7-5-3-4-6-8(7)13-10/h3-6,13H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUQMLSKLAUMFEM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=C(C3=CC=CC=C3N2)C(=O)O1)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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